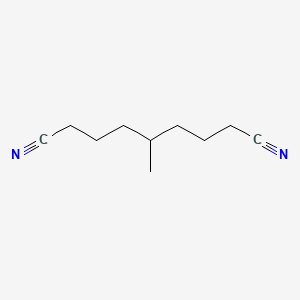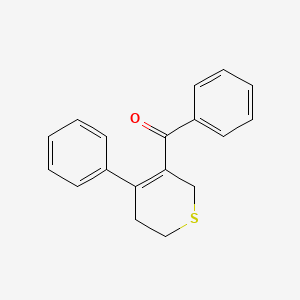
1,2,3-Tris(decyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(decyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene core substituted with three decyl groups at the 1, 2, and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(decyl)naphthalene typically involves the alkylation of naphthalene with decyl halides. A common method is the Friedel-Crafts alkylation, where naphthalene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Tris(decyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of decyl-substituted naphthoic acids.
Reduction: Formation of decyl-substituted naphthols.
Substitution: Formation of nitro or sulfonic acid derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris(decyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3-Tris(decyl)naphthalene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The decyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Tris(phenyl)naphthalene: Similar structure but with phenyl groups instead of decyl groups.
1,2,3-Tris(methyl)naphthalene: Contains methyl groups instead of decyl groups.
1,2,3-Tris(ethyl)naphthalene: Contains ethyl groups instead of decyl groups.
Uniqueness
1,2,3-Tris(decyl)naphthalene is unique due to the presence of long decyl chains, which impart distinct physical and chemical properties. These long alkyl chains can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications that require these characteristics.
Eigenschaften
CAS-Nummer |
90454-23-2 |
|---|---|
Molekularformel |
C40H68 |
Molekulargewicht |
549.0 g/mol |
IUPAC-Name |
1,2,3-tris-decylnaphthalene |
InChI |
InChI=1S/C40H68/c1-4-7-10-13-16-19-22-25-30-36-35-37-31-28-29-33-39(37)40(34-27-24-21-18-15-12-9-6-3)38(36)32-26-23-20-17-14-11-8-5-2/h28-29,31,33,35H,4-27,30,32,34H2,1-3H3 |
InChI-Schlüssel |
QYHOENGEWOBHFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphane](/img/structure/B14373608.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
silanol](/img/structure/B14373629.png)
![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)






![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)
